molecular formula C13H9BrN4OS B5729542 1-(4-bromophenyl)-2-(7H-purin-6-ylthio)ethanone

1-(4-bromophenyl)-2-(7H-purin-6-ylthio)ethanone

Cat. No. B5729542
M. Wt: 349.21 g/mol
InChI Key: FJSCLTNZZSBMCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl ethanones and related compounds typically involves halogenation, nucleophilic substitution, and condensation reactions. While specific methods for 1-(4-bromophenyl)-2-(7H-purin-6-ylthio)ethanone are not detailed, analogs have been synthesized through various chemical pathways, including improvements in bromination techniques and the use of different reagents and catalysts under mild conditions (Li Yu-feng, 2013).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar bromophenyl compounds have been analyzed using experimental and theoretical methods. These studies provide insights into the geometrical parameters, charge transfer, and stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Y. Mary et al., 2015).

Chemical Reactions and Properties

Bromophenyl ethanones participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding. These interactions lead to the formation of complex molecular structures and affect the compound's chemical behavior (James L. Balderson et al., 2007).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be analyzed through X-ray diffraction, differential scanning calorimetry, and other spectroscopic methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (S. Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential analysis. These studies help in understanding the electron distribution, potential sites for chemical interaction, and overall chemical behavior of the compound (Y. Mary et al., 2015).

properties

IUPAC Name

1-(4-bromophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSCLTNZZSBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone

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